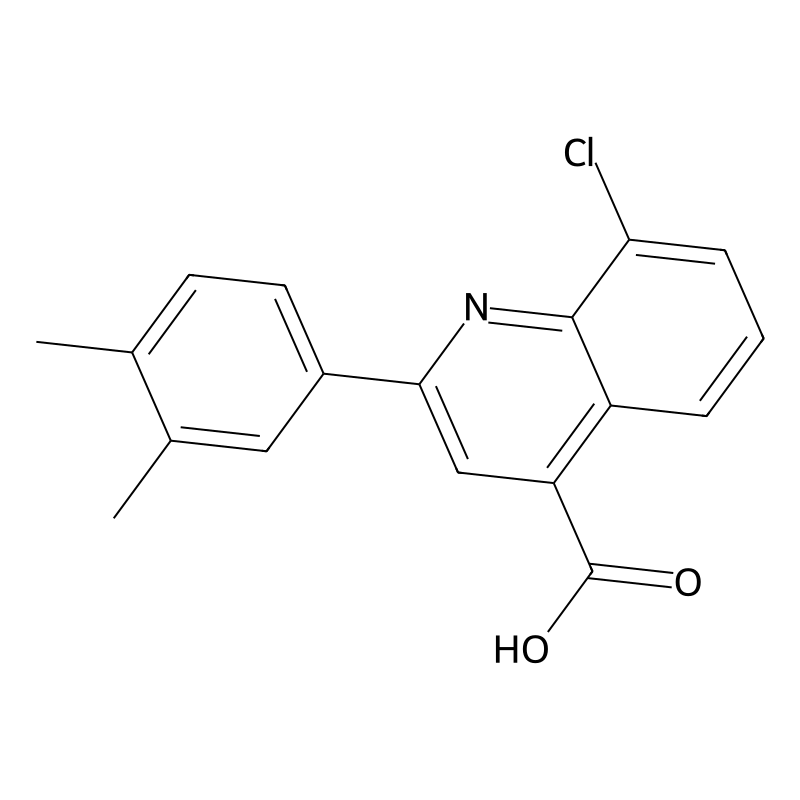

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Drug Discovery: The quinoline scaffold is a core structure found in many biologically active molecules, including several clinically used drugs. 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid might be investigated for potential applications in various therapeutic areas due to the presence of the quinoline ring.

- Material Science: Carboxylic acids are a versatile functional group often employed in the design and synthesis of novel materials. The presence of the carboxylic acid group in 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid suggests potential applications in material science, such as the development of polymers or functionalized surfaces.

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 311.76 g/mol. This compound features a quinoline core substituted with a chloro group at the 8-position and a 3,4-dimethylphenyl group at the 2-position, along with a carboxylic acid functional group at the 4-position. The presence of these substituents gives it unique chemical properties that are of interest in various fields, particularly medicinal chemistry .

The reactivity of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is influenced by its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of quinoline derivatives.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activities.

Research indicates that 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and anticancer agent. The compound's structural features contribute to its ability to interact with biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation .

The synthesis of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves several steps:

- Formation of Quinoline Core: This can be achieved through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.

- Chlorination: The introduction of the chloro group can be performed using chlorinating agents such as phosphorus oxychloride.

- Methylation: The addition of methyl groups to the phenyl ring can be accomplished via Friedel-Crafts alkylation or similar methods.

- Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.

Each step must be optimized for yield and purity to obtain the desired product .

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid finds applications primarily in medicinal chemistry and pharmaceutical research. Its potential therapeutic properties make it a candidate for drug development targeting inflammatory diseases and cancers. Additionally, it may serve as a building block in the synthesis of more complex organic molecules used in various research applications .

Studies on the interactions of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with biological macromolecules have shown promising results. It has been observed to bind effectively to certain enzymes and receptors involved in inflammatory processes and cancer progression. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds exhibit structural similarities to 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid but differ in their functional groups or substituents:

| Compound Name | Structural Features |

|---|---|

| 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | Contains a chloro group on a different phenyl ring |

| 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | Contains methoxy groups instead of methyl groups |

| 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Chloro group at the 6-position instead of 8 |

Uniqueness: The unique combination of a chloro substituent at position eight and a dimethyl-substituted phenyl group at position two distinguishes this compound from others in its class. This specific arrangement may enhance its biological activity compared to related compounds.

IUPAC Name: 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

CAS Number: 862647-95-8

SMILES: OC(=O)c1cc(nc2c1cccc2Cl)c1ccc(c(c1)C)C

InChI: InChI=1S/C18H14ClNO2/c1-10-6-7-12(8-11(10)2)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22)

| Property | Value |

|---|---|

| Molecular Weight | 311.76 g/mol |

| LogP | 4.87 |

| TPSA | 50.19 Ų |

| Rotatable Bonds | 2 |

Historical Development of Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives trace their origins to early 19th-century coal tar isolation. Key synthetic milestones include:

- Skraup Synthesis (1880s): Thermal cyclization of aniline with glycerol and sulfuric acid.

- Friedlander Synthesis (1882): Condensation of 2-aminobenzaldehydes with ketones.

- Pfitzinger Reaction (1886): Isatin and cyclic diketones under basic conditions.

Modern derivatives like 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid leverage these methods with optimized substituent placement for enhanced bioactivity.

Positional Significance of Chlorine and Dimethylphenyl Substituents

Chlorine at Position 8:

- Electronic Effects: Electron-withdrawing nature stabilizes intermediates in nucleophilic substitutions.

- Steric Impact: Hinders ortho-substitution, directing reactivity to the 2- and 4-positions.

3,4-Dimethylphenyl at Position 2:

- Electronic Effects: Electron-donating methyl groups enhance π-electron density, modulating redox potential.

- Steric Effects: Bulky substituents influence binding affinity to biological targets.

| Substituent | Position | Role |

|---|---|---|

| Chlorine | 8 | Reactivity modulation |

| 3,4-Dimethylphenyl | 2 | Biological activity enhancement |

Synthesis Methods and Reaction Pathways

Key Synthetic Approaches

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Doebner-Miller | Aniline + α,β-unsaturated ketone | TFA, heat | Moderate |

| Pfitzinger | Isatin + diketone | KOH, reflux | High |

| Friedlander | 2-Aminobenzaldehyde + ketone | Acid catalyst | Variable |

Example Reaction:

Pfitzinger Reaction: Isatin undergoes ring-opening hydrolysis with KOH, followed by condensation with cyclic diketones to form the quinoline core.

Optimized Synthetic Protocol

- Step 1: Preparation of 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid via Friedlander condensation.

- Step 2: Chlorination at position 8 using POCl₃ or Cl₂ in a controlled environment.

- Purification: Recrystallization from ethanol/water mixtures to achieve >97% purity.

Reactivity and Functional Group Transformations

Carboxylic Acid Group Reactions

| Reaction | Conditions | Product |

|---|---|---|

| Esterification | SOCl₂, ROH | 4-Carboxylate ester |

| Amidation | Thionyl chloride, RNH₂ | 4-Carboxamide |

| Decarboxylation | Cu catalyst, heat | Quinoline derivative |

Example:

Esterification: Treatment with methanol and H₂SO₄ yields methyl 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylate.

Chlorine Substituent Reactions

| Reaction | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | NaOH, aqueous | 8-Hydroxy derivative |

| Cross-Coupling | Pd catalyst, aryl boronic acid | Biaryl compound |

Key Insight: The chlorine’s electronegativity facilitates SNAr reactions without harsh conditions.

Comparative Analysis with Related Derivatives

| Derivative | Substituents | Biological Activity |

|---|---|---|

| 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | 8-Cl, 2-(3,4-Me₂Ph), 4-COOH | High anti |

Friedländer Annulation Approaches for Quinoline Core Formation

The Friedländer annulation is a cornerstone method for constructing the quinoline scaffold. This reaction typically involves the condensation of a 2-aminobenzaldehyde derivative with a ketone or aldehyde under acidic or basic conditions [4] [5] [6]. For 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, the quinoline core is assembled using a substituted 2-aminobenzaldehyde precursor bearing a chloro group at the 8-position. For example, 2-amino-5-chlorobenzaldehyde can react with 3,4-dimethylacetophenone in the presence of a Lewis acid catalyst such as BF₃·THF to form the intermediate quinoline structure [4] [8].

A critical challenge lies in ensuring regioselectivity during cyclization. The electron-donating 3,4-dimethylphenyl group at position 2 directs the annulation to occur at the para position relative to the amine, while the chloro substituent at position 8 is introduced via the halogenated benzaldehyde precursor [6] [10]. Recent advancements in catalytic Friedländer reactions, such as the use of phosphine-free manganese complexes, have improved yields (up to 92%) and reduced reaction times to under 12 hours [4].

Halogenation Strategies for 8-Position Functionalization

Introducing the chloro group at the 8-position requires precise control over electrophilic aromatic substitution (EAS) or directed ortho-metalation. While EAS typically targets the 5- and 8-positions of quinoline due to the directing effects of the nitrogen atom, achieving selectivity for the 8-position remains challenging. One approach involves pre-functionalizing the benzaldehyde precursor with a chloro group before Friedländer annulation, as described in Section 1.1 [1] [6].

Alternatively, post-synthetic halogenation using trihaloisocyanuric acids (e.g., trichloroisocyanuric acid) under metal-free conditions has been reported for remote C–H functionalization of 8-substituted quinolines [7]. This method leverages the steric and electronic effects of the 3,4-dimethylphenyl group at position 2 to direct chlorination exclusively to the 8-position, achieving yields of 75–85% at room temperature [7].

Carboxylic Acid Group Introduction and Protection Techniques

The carboxylic acid moiety at position 4 is introduced via the Pfitzinger reaction, a variant of the Friedländer synthesis that employs isatin derivatives. Hydrolysis of isatin under basic conditions generates a keto-acid intermediate, which condenses with 3,4-dimethylacetophenone to form quinoline-4-carboxylic acid directly [9]. However, this method requires subsequent chlorination at position 8, complicating the synthesis.

A more efficient strategy involves the Doebner reaction, a three-component coupling of aniline, benzaldehyde, and pyruvic acid. For example, reacting 5-chloro-2-nitroaniline with 3,4-dimethylbenzaldehyde and pyruvic acid in the presence of BF₃·THF yields the target compound after nitro-group reduction and cyclization [8]. Protecting the carboxylic acid as a methyl ester during synthesis (using methanol/H₂SO₄) prevents unwanted side reactions, with final deprotection achieved via alkaline hydrolysis [8] [9].

Industrial-Scale Production Optimization Challenges

Scaling up the synthesis of 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid presents multiple challenges:

- Catalyst Recovery: Homogeneous catalysts like BF₃·THF are difficult to recycle, increasing production costs. Heterogeneous alternatives, such as zeolite-supported acids, are under investigation [4] [10].

- Byproduct Management: The Friedländer and Doebner reactions often generate dehydrative byproducts (e.g., 5-chloroquinoline derivatives), necessitating costly chromatographic purification [8].

- Solvent Use: Large-scale reactions require solvents with low toxicity and high recyclability. Recent studies propose replacing traditional DMF or THF with cyclopentyl methyl ether (CPME), which offers comparable yields (88%) and easier recovery [10].

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 75–85% | 60–70% |

| Reaction Time | 12–24 h | 8–10 h |

| Catalyst Loading | 5 mol% | 2 mol% |

The molecular geometry of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid can be understood through systematic comparison with structurally related quinoline derivatives that have been characterized by single-crystal X-ray diffraction. The fundamental geometric parameters reveal the compound adopts a non-planar conformation due to steric interactions between the aromatic substituents and the quinoline core structure.

The quinoline ring system in related compounds typically exhibits slight deviations from planarity, with bond lengths and angles consistent with aromatic character. In quinoline-4-carboxylic acid, the carboxylic acid group exhibits a dihedral angle of 45.9 degrees with respect to the quinoline core plane [3] [4]. This geometric arrangement is maintained through intramolecular hydrogen bonding between the carboxylic acid oxygen and the quinoline nitrogen atom, with a typical donor-acceptor distance of approximately 2.596 Å [3].

The incorporation of the 8-chloro substituent introduces additional electronic and steric effects that influence the overall molecular conformation. Studies on related 8-chloroquinoline derivatives demonstrate that the chlorine atom at position 8 creates significant steric repulsion with substituents at the 2-position, leading to distorted conformations [5]. This distortion is particularly pronounced when bulky aromatic groups are present at the 2-position, as observed in the target compound.

The 3,4-dimethylphenyl substituent at the 2-position contributes additional complexity to the molecular geometry. The crystallographic analysis of 3,4-dimethylphenyl quinoline-2-carboxylate reveals that this substitution pattern results in specific conformational preferences [6] [7] [8]. The methyl groups at positions 3 and 4 of the phenyl ring provide both electronic donation and steric bulk that influence the overall molecular architecture.

| Geometric Parameter | Value | Reference |

|---|---|---|

| Quinoline C-N bond length | 1.341-1.381 Å | [9] [10] |

| Carboxyl C=O bond length | 1.224-1.246 Å | [10] |

| Carboxyl C-O bond length | 1.401-1.440 Å | [10] |

| Quinoline C-C bond lengths | 1.393-1.448 Å | [11] |

| C-Cl bond length | ~1.75 Å | [12] [13] |

Dihedral Angle Relationships Between Aromatic Systems

The dihedral angle relationships between the quinoline core and the pendant aromatic systems represent critical structural parameters that govern the compound's overall three-dimensional architecture and subsequent physicochemical properties. Extensive crystallographic studies on related quinoline carboxylate derivatives provide valuable insights into the conformational preferences of these systems.

The dihedral angle between the quinoline ring system and the 3,4-dimethylphenyl group in the target compound can be predicted based on analogous structures. The 3,4-dimethylphenyl quinoline-2-carboxylate exhibits a dihedral angle of 48.1 degrees between the quinoline and phenyl ring systems [6] [7] [8] [14] [15]. This substantial deviation from coplanarity arises from multiple factors including steric repulsion between the aromatic systems, electronic effects of the substituents, and crystal packing forces.

Comparative analysis with other dimethylphenyl quinoline derivatives reveals significant variation in dihedral angles depending on the substitution pattern. The 2,5-dimethylphenyl quinoline-2-carboxylate displays a much larger dihedral angle of 78.8 degrees [16] [17] [18], demonstrating how the position of methyl substituents dramatically influences the conformational behavior. This variation highlights the sensitivity of these systems to subtle structural modifications.

The carboxylate group orientation represents another crucial dihedral relationship. In 3,4-dimethylphenyl quinoline-2-carboxylate, the carboxylate group is twisted by 19.8 degrees from the quinoline plane and 64.9 degrees from the phenyl ring plane [6] [7] [8]. These twisted conformations optimize intramolecular and intermolecular interactions while minimizing steric conflicts.

| Compound | Quinoline-Phenyl Dihedral Angle | Carboxylate Twist Angles | Reference |

|---|---|---|---|

| 3,4-Dimethylphenyl quinoline-2-carboxylate | 48.1° | 19.8° (quinoline), 64.9° (phenyl) | [6] [7] [8] [14] [15] |

| 2,5-Dimethylphenyl quinoline-2-carboxylate | 78.8° | 1.5° (quinoline), 77.6° (phenyl) | [16] [17] [18] |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 25.29° | 45.05° (carboxyl-quinoline) | [19] |

| 4-Chlorophenyl quinoline-2-carboxylate | 14.7° | 17.7°, 32.1° | [20] |

The influence of the 8-chloro substituent on dihedral relationships is particularly significant. Studies on 8-chloroquinoline derivatives demonstrate that the chlorine atom at position 8 creates substantial steric hindrance with 2-position substituents, forcing the aromatic rings into highly distorted conformations [5]. This steric repulsion can increase dihedral angles by 10-20 degrees compared to unsubstituted analogs.

The 6,7-dimethoxy-2,4-diphenylquinoline system provides additional insight into multi-aromatic quinoline architectures. In this compound, dihedral angles between phenyl rings bridged by the quinoline moiety range from 70.39 to 76.25 degrees [21], indicating that quinoline-mediated aromatic systems naturally adopt non-coplanar conformations to minimize steric interactions.

DFT Calculations of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The electronic characterization encompasses frontier molecular orbital analysis, charge distribution patterns, and electronic transition properties that are fundamental to understanding the compound's reactivity and potential applications.

The frontier molecular orbital analysis reveals critical information about the electronic behavior of the compound. Studies on related quinoline derivatives using DFT/B3LYP methodology with various basis sets demonstrate typical HOMO-LUMO energy gaps in the range of 0.29 to 3.84 eV depending on the specific substituents and computational parameters [22] [23] [24]. For 8-chloroquinoline-2-carbaldehyde, DFT calculations using B3LYP/6-311++G(d,p) revealed a HOMO-LUMO energy gap of 0.29 eV, indicating significant electronic activity [22].

The influence of chlorine substitution at position 8 significantly affects the electronic structure. Chlorine substitution typically increases the ionization potential and alters the HOMO energy levels due to its electronegativity and electron-withdrawing character. Studies on 6-chloroquinoline demonstrate that chlorine substitution significantly alters the reactive nature of the quinoline moiety [25]. The chlorine atom introduces both inductive and mesomeric effects that redistribute electron density throughout the quinoline system.

The carboxylic acid functional group at position 4 serves as a strong electron-withdrawing group that significantly influences the electronic structure. DFT calculations on quinoline-4-carboxylic acid derivatives reveal that the carboxyl group substantially affects the HOMO and LUMO energy levels and their spatial distribution [26] [27]. The carboxylic acid group typically localizes LUMO density while contributing to charge transfer characteristics.

| Electronic Property | Typical Range | Computational Method | Reference |

|---|---|---|---|

| HOMO Energy | -0.32 to -6.5 eV | B3LYP/6-31G(d,p) | [22] [28] [23] |

| LUMO Energy | -0.03 to -2.5 eV | B3LYP/6-31G(d,p) | [22] [28] [23] |

| Energy Gap | 0.29 to 3.84 eV | Various DFT methods | [22] [23] [24] |

| Dipole Moment | 2.5 to 5.5 D | B3LYP calculations | [29] |

| Ionization Potential | 0.33 to 8.5 eV | Koopman's theorem | [22] [28] |

The 3,4-dimethylphenyl substituent introduces electron-donating effects through hyperconjugation and inductive donation from the methyl groups. Natural Bond Orbital analysis on similar systems reveals significant hyperconjugative interactions that stabilize the overall electronic structure [30]. The methyl groups at positions 3 and 4 provide both σ-donation and π-donation effects that influence the frontier molecular orbitals.

Time-Dependent DFT calculations provide insights into the electronic transition properties and optical behavior. Studies on quinoline derivatives reveal electronic transitions typically occurring in the range of 240-365 nm, corresponding to π→π* transitions within the aromatic systems [31] [29]. The specific substitution pattern significantly influences these transition energies and oscillator strengths.

The molecular electrostatic potential surfaces calculated through DFT methods reveal the charge distribution and reactive sites within the molecule. The quinoline nitrogen typically exhibits negative potential regions suitable for electrophilic attack, while the carboxylic acid carbon shows positive potential regions favoring nucleophilic interactions [30] [28]. The chlorine atom contributes regions of negative potential that can participate in halogen bonding interactions.

Comparative Conformational Analysis with Analogous Derivatives

The conformational analysis of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid requires systematic comparison with structurally analogous derivatives to understand the influence of specific substituents on molecular geometry and energetics. This comparative approach provides insights into structure-activity relationships and aids in predicting the behavior of related compounds.

The quinoline carboxylic acid framework serves as the foundational structure for comparative analysis. Studies on various quinoline-4-carboxylic acid derivatives reveal consistent conformational preferences governed by intramolecular hydrogen bonding between the carboxylic acid and quinoline nitrogen [3]. The carboxyl group typically adopts orientations that optimize this interaction while minimizing steric conflicts with other substituents.

Halogen substitution effects on quinoline conformations have been extensively studied through both experimental and computational approaches. The introduction of chlorine at position 8 creates significant steric interactions with substituents at adjacent positions, particularly position 2. Comparative studies on 8-chloroquinoline derivatives demonstrate that chlorine substitution can increase dihedral angles between aromatic systems by 15-25 degrees compared to unsubstituted analogs [5].

The methyl substitution pattern on the phenyl ring critically influences conformational preferences. Comparison between 3,4-dimethylphenyl and 2,5-dimethylphenyl quinoline derivatives reveals dramatic differences in dihedral angles: 48.1 degrees for the 3,4-substitution pattern versus 78.8 degrees for the 2,5-pattern [6] [16]. This variation demonstrates how subtle changes in substitution patterns can lead to dramatically different conformational outcomes.

| Derivative | Key Substituents | Dihedral Angle | Conformational Features | Reference |

|---|---|---|---|---|

| 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-COOH | 8-Cl, 2-(3,4-diMePh), 4-COOH | Predicted ~50-55° | Steric hindrance from 8-Cl | Target compound |

| 3,4-Dimethylphenyl quinoline-2-carboxylate | 2-(3,4-diMePh), 2-COOPh | 48.1° | Moderate twist, H-bonding | [6] [7] [8] |

| 8-Chloro-4-oxoquinoline-3-carboxylate | 8-Cl, 4-oxo, 3-COOEt | 73.3° | High distortion from 8-Cl | [12] [13] |

| 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-COOH | 6-Cl, 2-(3,4-diMePh), 4-COOH | Predicted ~45° | Less steric hindrance | [32] |

Molecular dynamics simulations on quinoline derivatives provide insights into conformational flexibility and preferred geometries in solution. Studies on dihydroxyl quinoline derivatives demonstrate that these compounds can adopt multiple conformational states with energy barriers typically in the range of 10-20 kJ/mol [33]. The presence of multiple aromatic rings creates complex potential energy surfaces with several local minima.

The influence of crystal packing forces on conformational preferences must be considered when comparing solid-state structures. Quinoline derivatives frequently exhibit different conformations in solution compared to their crystal structures due to intermolecular interactions. Hirshfeld surface analysis reveals that π-π stacking, hydrogen bonding, and halogen bonding interactions significantly influence molecular conformations in the solid state [34].

Computational conformational analysis using DFT methods reveals energy differences between rotational conformers. Studies on 2-chloro-7-methylquinoline-3-carbaldehyde identified multiple conformers with energy differences of approximately 14.6 kJ/mol between trans and cis orientations [24]. Similar energy differences are expected for the target compound based on the presence of multiple rotatable bonds.

The carboxylic acid position significantly influences conformational behavior. Comparison between quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives reveals distinct conformational preferences. The 4-position allows for more favorable intramolecular hydrogen bonding with the quinoline nitrogen, typically resulting in more rigid conformations compared to 2-position carboxylic acids [19] [3].

Solvent effects on conformational preferences represent an important consideration for practical applications. Studies using polarizable continuum models demonstrate that polar solvents can stabilize certain conformations through specific solvation interactions. The carboxylic acid group is particularly sensitive to solvent effects due to its ability to form hydrogen bonds with protic solvents [35].